9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Description
Properties
IUPAC Name |
9-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-5-1-3-7-4-2-6-9(13)12-10(7)8/h1,3,5H,2,4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYVMVIUWUEBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701479 | |
| Record name | 9-Fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151397-80-6 | |
| Record name | 9-Fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl chloroacetate in the presence of a base to form an intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Benzoazepinone Core
The biological and physicochemical properties of benzoazepinones are highly dependent on substituent type and position. Key analogues include:
Table 1: Substituent-Based Comparison
Key Observations :
- Fluorine vs. Chlorine : The 9-fluoro derivative (LogP ~2.7) is less lipophilic than the 9-chloro analogue (LogP 2.70) , which may influence membrane permeability.
- Diazepinone vs. Azepinone: The diazepinone core (e.g., 7-bromo derivative) introduces an additional nitrogen, altering receptor binding profiles .
- Amino Substituents: The 3-amino analogue is used in mutasynthesis for capuramycin antibiotics, demonstrating the scaffold’s versatility .
Biological Activity
9-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₀FNO |
| Molecular Weight | 179.19 g/mol |
| IUPAC Name | 9-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one |
| CAS Number | 1151397-80-6 |
| Melting Point | 285 °C (dec.) |
| Boiling Point | 327.7 °C at 760 mmHg |
Biological Activity
Research into the biological activity of this compound suggests various pharmacological potentials:
- Antitumor Activity :
-
Neutrophil Activity Modulation :
- Similar compounds have been evaluated for their effects on neutrophil activity. For instance, certain derivatives exhibited dual inhibitory effects on superoxide anion generation and neutrophil elastase release in human neutrophils . This suggests that the benzoazepine scaffold may play a role in modulating inflammatory responses.
-
Anxiolytic Potential :
- While not directly studied for anxiolytic effects, related compounds have demonstrated significant anxiolytic properties in behavioral tests such as the elevated plus maze and open field tests. These studies indicate that modifications to similar scaffolds can yield compounds with low toxicity and high anxiolytic efficacy .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Case Study 1 : A study on related benzoazepine derivatives indicated that structural modifications could lead to enhanced pharmacological profiles, particularly in antitumor activity . The investigation focused on the inhibition of specific kinases involved in cell cycle regulation.
- Case Study 2 : In vitro assays demonstrated that certain derivatives could inhibit inflammatory pathways by modulating neutrophil activity, suggesting a potential therapeutic application in inflammatory diseases .
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of benzoazepines, including this compound:
- Structure-Activity Relationship (SAR) : Studies have shown that specific substitutions on the benzene ring influence biological activity significantly. For instance, fluorination at position 9 was found to enhance activity against specific cancer cell lines .
- Pharmacokinetics and Toxicology : Preliminary studies suggest that compounds within this class exhibit favorable pharmacokinetic profiles with low acute toxicity levels, making them suitable candidates for further development .
Q & A
Q. What methodologies address contradictions between theoretical and experimental spectral data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
